Methyl 2-(bromomethyl)-4-fluorophenylacetate
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Overview
Description
Methyl 2-(bromomethyl)-4-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-fluorophenylacetate can be achieved through a multi-step process. One common method involves the bromination of methyl 4-fluorophenylacetate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
Bromination: Methyl 4-fluorophenylacetate is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Methyl 2-(bromomethyl)-4-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-4-fluorophenylacetate depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity can be exploited in drug design to target specific enzymes or receptors. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and metabolic stability.
Comparison with Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 4-fluorophenylacetate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Methyl 2-(chloromethyl)-4-fluorophenylacetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness: Methyl 2-(bromomethyl)-4-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-4-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
HNYRHUYJSGXILU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)CBr |
Origin of Product |
United States |
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